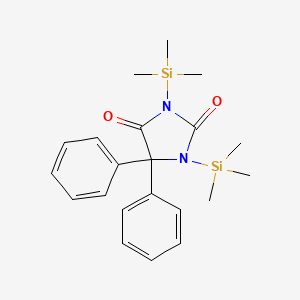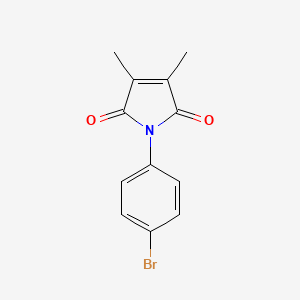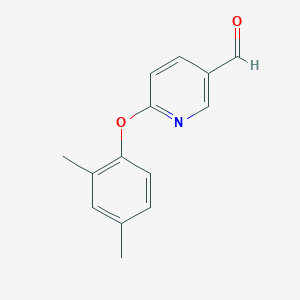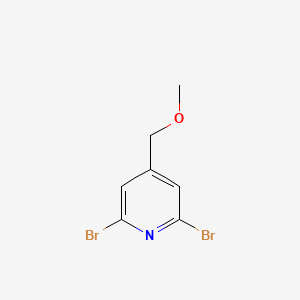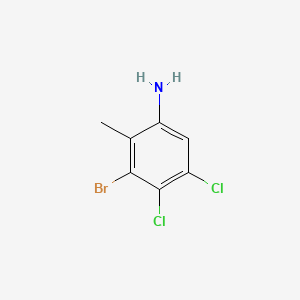
3-Bromo-4,5-dichloro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-dichloro-2-methylbenzenamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of benzenamine, featuring bromine, chlorine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-2-methylbenzenamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amine.
Halogenation: Introducing bromine and chlorine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and optimization of reaction parameters to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4,5-dichlorotoluene: Similar in structure but lacks the amine group.
4-Bromo-2,5-dichloroaniline: Similar but with different positions of substituents.
Uniqueness
3-Bromo-4,5-dichloro-2-methylbenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H6BrCl2N |
|---|---|
Peso molecular |
254.94 g/mol |
Nombre IUPAC |
3-bromo-4,5-dichloro-2-methylaniline |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
Clave InChI |
HRFXZPJBWGRFOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1N)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
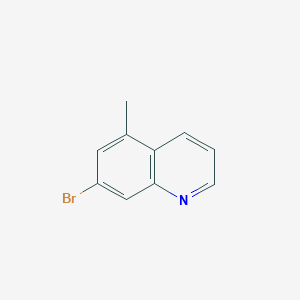
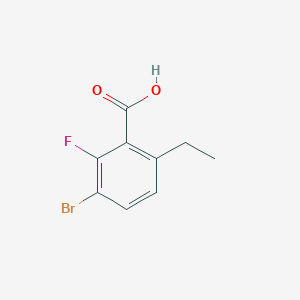
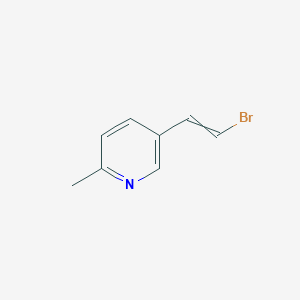
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
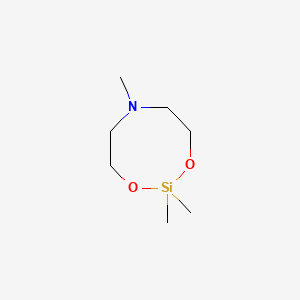
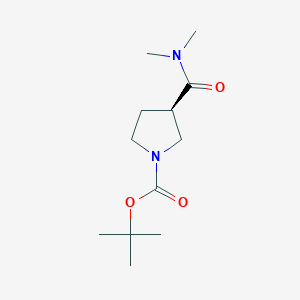
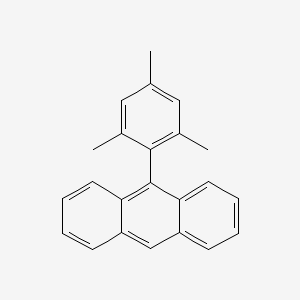
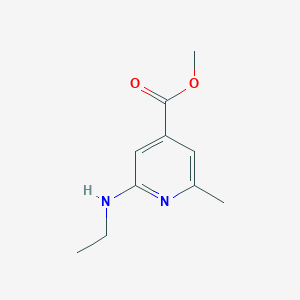
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
